- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotidesBioconjugate Chemistry, 1991, 2(4), 217-25,
Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-Cbz-trans-4-hydroxy-L-prolinol
- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
- Z-Hyp-OL
- Z-TRANS-4-HYDROXY-L-PROLINOL
- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- (2S,4R)-N1-(benzylox
- <i>N<
- Cbz-trans-4-Hydroxy-L-prolinol
- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
- N-Cbz-trans-4-hydroxy-L-prolinol
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- PubChem14165
- Zhtrans-4-hydroxy-L-prolinol
- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
- AKOS015856116
- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Q-101695
- SCHEMBL3578965
- VDA68741
- AC-24040
- DS-15370
- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
- CS-0021635
- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
- DTXSID00566696
- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- MFCD03427085
- 95687-41-5
- AKOS015918252
- WDEQGLDWZMIMJM-NWDGAFQWSA-N
- EN300-7401528
- C3255
-
- MDL: MFCD12963570
- インチ: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
- InChIKey: WDEQGLDWZMIMJM-NWDGAFQWSA-N
- ほほえんだ: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 251.11600
- どういたいしつりょう: 251.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: COLORLESS LIQUID
- 密度みつど: 1.297 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 240 °C(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.547(lit.)
- PSA: 70.00000
- LogP: 0.68860
- 光学活性: [α]20/D −33°, c = 15 in chloroform
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280;P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:2-8 °C
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A208375-10g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97% | 10g |
$57.0 | 2025-02-25 | |
abcr | AB243470-5 g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; . |
95687-41-5 | 5g |
€137.00 | 2023-04-27 | ||
Chemenu | CM101900-10g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 10g |
$79 | 2024-07-18 | |
Chemenu | CM101900-25g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 25g |
$158 | 2024-07-18 | |
TRC | C227708-100mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 100mg |
$ 80.00 | 2022-04-01 | ||
AstaTech | 57126-5/G |
TRANS-N-CBZ-4-HYDROXY-L-PROLINOL |
95687-41-5 | 97% | 5g |
$195 | 2023-09-17 | |
Apollo Scientific | OR2154-1g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 90+% | 1g |
£17.00 | 2025-03-21 | |
Apollo Scientific | OR2154-10g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 97% | 10g |
£76.00 | 2023-09-02 | |
Chemenu | CM101900-5g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95+% | 5g |
$153 | 2021-06-09 | |
eNovation Chemicals LLC | D541235-100g |
trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine |
95687-41-5 | 95% | 100g |
$490 | 2024-07-28 |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)Chemistry - A European Journal, 2016, 22(20), 6750-6754,
ごうせいかいろ 3
- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepinesBioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847,
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic CandidateJournal of the American Chemical Society, 2021, 143(29), 11019-11025,
ごうせいかいろ 5
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognitionTetrahedron, 2006, 62(10), 2321-2330,
ごうせいかいろ 6
- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolinesTetrahedron Letters, 2004, 45(32), 6097-6100,
ごうせいかいろ 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
- Scale-up Synthesis of TesirineOrganic Process Research & Development, 2018, 22(9), 1241-1256,
ごうせいかいろ 8
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to DanofloxacinOrganic Process Research & Development, 2009, 13(2), 336-340,
ごうせいかいろ 9
1.2 Reagents: Acetic acid ; 0 °C
- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analoguesTetrahedron, 2009, 65(4), 862-876,
ごうせいかいろ 10
- An enantioselective synthesis of (+)-crotanecineHeterocycles, 1984, 22(12), 2735-8,
ごうせいかいろ 11
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studiesChemical Communications (Cambridge, 2005, (4), 495-497,
ごうせいかいろ 12
- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substituteChemistry - A European Journal, 1997, 3(12), 1997-2010,
ごうせいかいろ 13
- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug ConjugateJournal of Medicinal Chemistry, 2022, 65(17), 11679-11702,
ごうせいかいろ 14
1.2 Reagents: Water ; 2 h, 0 °C
- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-prolineEuropean Journal of Organic Chemistry, 2012, 2012(4), 837-843,
ごうせいかいろ 15
- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) DimersJournal of Medicinal Chemistry, 2004, 47(5), 1161-1174,
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials
- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- L-Hydroxyproline
- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylateに関する追加情報
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 95687-41-5): A Comprehensive Overview
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has garnered significant attention in pharmaceutical and organic chemistry research. With the CAS number 95687-41-5, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the hydroxy and hydroxymethyl functional groups, make it particularly valuable for asymmetric synthesis and drug development.
The compound's stereochemistry at the 2S and 4R positions plays a pivotal role in its reactivity and applications. Researchers are increasingly interested in chiral building blocks like Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate due to their importance in creating enantiomerically pure pharmaceuticals. This aligns with current industry trends toward more selective and efficient synthetic methodologies.
From a synthetic chemistry perspective, Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS 95687-41-5 offers multiple reactive sites for further functionalization. The benzyl carbamate protecting group can be selectively removed under mild conditions, while the hydroxyl groups provide handles for diverse transformations. These characteristics make it particularly useful in multi-step syntheses where selective protection and deprotection are required.
In pharmaceutical applications, derivatives of (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine have shown promise in various therapeutic areas. The scaffold's rigidity and functional group diversity allow for optimal interactions with biological targets. Recent literature highlights its potential in developing enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorders.
The growing demand for chiral synthons like Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate reflects broader trends in drug discovery. Pharmaceutical companies are increasingly focusing on single enantiomer drugs, which often demonstrate improved efficacy and reduced side effects compared to racemic mixtures. This compound's availability and well-characterized properties make it attractive for medicinal chemistry programs.
From a commercial perspective, CAS 95687-41-5 has seen steady market growth as research into pyrrolidine-based compounds expands. Suppliers typically offer this material with high enantiomeric excess (>98%), meeting the stringent requirements of modern pharmaceutical synthesis. The compound's stability under standard storage conditions contributes to its practicality as a research chemical.
Analytical characterization of Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods confirm both the compound's identity and its enantiomeric purity, which are critical parameters for research applications. The availability of detailed spectral data facilitates its use in quality-controlled synthetic processes.
Environmental and safety considerations for Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 95687-41-5 follow standard laboratory chemical protocols. While not classified as hazardous under typical conditions, proper handling procedures should be maintained, including the use of personal protective equipment and adequate ventilation. The compound's biodegradability and ecological impact have been subjects of ongoing research.
Future research directions for (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine derivatives may explore their potential in emerging therapeutic areas such as targeted protein degradation and RNA modulation. The scaffold's versatility positions it well for adaptation to new drug discovery paradigms. Additionally, improvements in synthetic routes to this compound could enhance its accessibility for broader research applications.
In conclusion, Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS No. 95687-41-5) represents an important building block in modern synthetic and medicinal chemistry. Its well-defined stereochemistry, multiple functional groups, and proven utility in pharmaceutical research ensure its continued relevance. As the demand for enantiomerically pure compounds grows, this pyrrolidine derivative is likely to maintain its position as a valuable tool for chemical and biological research.
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